Phosphatidic acid, dipalmitoyl Phosphatidic acid, dipalmitoyl Phospholipid acylated with C16:0 fatty acids. For use in lipid studies and biological systems. See similar compounds

Brand Name: Vulcanchem
CAS No.: 71065-87-7
VCID: VC21242446
InChI: InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/t33-;/m1./s1
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]
Molecular Formula: C35H69NaO8P
Molecular Weight: 671.9 g/mol

Phosphatidic acid, dipalmitoyl

CAS No.: 71065-87-7

Cat. No.: VC21242446

Molecular Formula: C35H69NaO8P

Molecular Weight: 671.9 g/mol

* For research use only. Not for human or veterinary use.

Phosphatidic acid, dipalmitoyl - 71065-87-7

Specification

Description Phospholipid acylated with C16:0 fatty acids. For use in lipid studies and biological systems. See similar compounds

CAS No. 71065-87-7
Molecular Formula C35H69NaO8P
Molecular Weight 671.9 g/mol
IUPAC Name disodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
Standard InChI InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/t33-;/m1./s1
Standard InChI Key HZVPBNGKCKYXAH-MGDILKBHSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC.[Na]
SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC.[Na]
Appearance Unit:100 mgSolvent:nonePurity:98+%Physical solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator